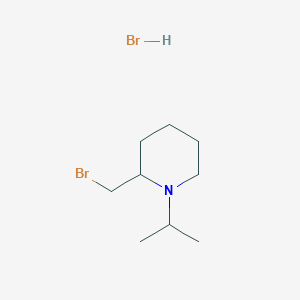
4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride
説明
4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N4O . The average mass of this compound is 283.198 Da and the monoisotopic mass is 282.101410 Da .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H/t8-;;/m0…/s1 . This code provides a detailed description of the compound’s molecular structure.科学的研究の応用
Heterocyclic Synthesis
Synthesis of Tetrahydrofuran-2-iminium Perchlorates and Pyrrolidin-2-ones
The heterocyclization of N-(pyrazol-3-yl)styrylacetamides with arenesulfenyl chlorides yields tetrahydrofuran-2-iminium perchlorates and pyrrolidin-2-ones, highlighting the compound's role in creating complex heterocyclic structures with potential biological activities (Danyliuk et al., 2019).
One-Pot Acid-Promoted Synthesis of Pyrazolopyrimidines
The compound is used in a one-pot acid-promoted synthesis process to create pyrazolopyrimidines, demonstrating its utility in streamlined synthetic routes for creating complex molecules (Tseng et al., 2019).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
It plays a critical role in the synthesis of acetyl-CoA carboxylase inhibitors, where the compound's pyrazole moiety is essential in creating the inhibitor's core structure (Huard et al., 2012).
Creation of Dihydropyridines, Dihydropyridazines, and Thiourea Derivatives
The compound is used in the synthesis of various derivatives like dihydropyridines, suggesting its versatility in creating a wide range of biologically significant molecules (Hafiz et al., 2011).
Formation of Pyrazole Derivatives as Potential Antimicrobial and Anticancer Agents
The compound's derivatives are synthesized and evaluated for their potential as antimicrobial and anticancer agents, showcasing its relevance in therapeutic applications (Hafez et al., 2016).
Electrophilic Cyclization in Heterocyclic Synthesis
Utilized in electrophilic cyclization reactions, the compound is essential in creating pyrazolamines, highlighting its role in synthesizing nitrogen-rich heterocycles (Bondarenko et al., 2015).
Microwave-assisted Synthesis of Indole Derivatives
The compound is involved in microwave-assisted synthesis, underscoring its utility in modern, rapid synthesis techniques for creating indole derivatives with antimicrobial activities (Anekal & Biradar, 2012).
作用機序
Target of Action
Similar compounds have been found to inhibit irak4, a kinase involved in immune response signaling .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity .
Biochemical Pathways
If it does inhibit irak4 as suggested, it could impact pathways involved in immune response signaling .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
If it does inhibit IRAK4, it could potentially modulate immune responses .
Action Environment
Like most compounds, its stability and efficacy could be affected by factors such as temperature, ph, and light exposure .
特性
IUPAC Name |
4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11;;/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIYWFCLAVPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


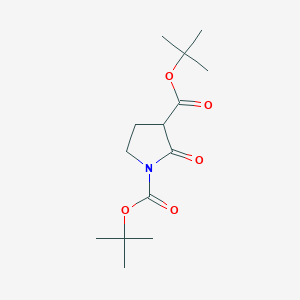

![5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
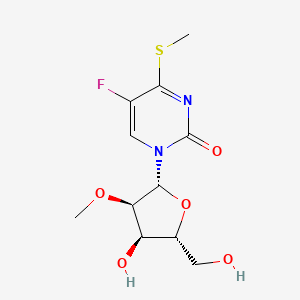
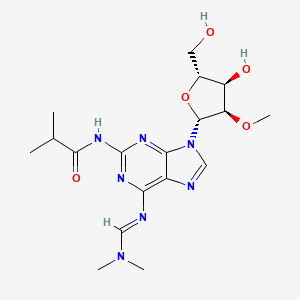

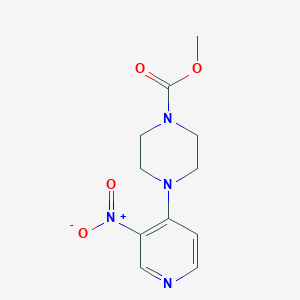

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
